molecular formula C9H18ClN3 B12214919 isobutyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine

isobutyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B12214919
M. Wt: 203.71 g/mol
InChI Key: FQVCIVPULFPOFI-UHFFFAOYSA-N
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Description

Isobutyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a chemical compound that features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with isobutylamine under suitable conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Isobutyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Isobutyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of isobutyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isobutyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both isobutyl and methyl groups on the pyrazole ring can enhance its lipophilicity and potentially improve its bioavailability .

Properties

Molecular Formula

C9H18ClN3

Molecular Weight

203.71 g/mol

IUPAC Name

2-methyl-N-[(2-methylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C9H17N3.ClH/c1-8(2)6-10-7-9-4-5-11-12(9)3;/h4-5,8,10H,6-7H2,1-3H3;1H

InChI Key

FQVCIVPULFPOFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=CC=NN1C.Cl

Origin of Product

United States

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